molecular formula C19H27N3O B6038846 [1-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-(2-phenylethyl)-3-piperidinyl]methanol

[1-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-(2-phenylethyl)-3-piperidinyl]methanol

Cat. No. B6038846
M. Wt: 313.4 g/mol
InChI Key: CMMRICXFIVMVBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-(2-phenylethyl)-3-piperidinyl]methanol is a chemical compound that has been the subject of scientific research due to its potential use in the treatment of various diseases. This compound is also known as MPMP and has been synthesized using a variety of methods.

Mechanism of Action

The mechanism of action of MPMP involves the inhibition of specific proteins involved in cell growth and division. This inhibition leads to the arrest of cell growth and division, which is particularly effective in cancer cells. MPMP has also been shown to have neuroprotective effects by reducing the levels of oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
MPMP has several biochemical and physiological effects. In cancer cells, MPMP inhibits the growth and division of cells, leading to the death of cancer cells. In the brain, MPMP reduces oxidative stress and inflammation, leading to neuroprotection. MPMP has also been shown to have anti-inflammatory and antioxidant effects in other tissues.

Advantages and Limitations for Lab Experiments

One of the advantages of MPMP is its specificity for certain proteins involved in cell growth and division. This specificity makes it a promising candidate for the treatment of cancer and other diseases. However, one of the limitations of MPMP is its potential toxicity, which needs to be carefully evaluated in lab experiments.

Future Directions

There are several future directions for research on MPMP. One direction is to further investigate its potential use in the treatment of cancer and other diseases. Another direction is to study its toxicity and evaluate its safety for human use. Additionally, research can focus on developing new synthesis methods for MPMP and its derivatives to improve its efficacy and reduce its toxicity.
Conclusion:
In conclusion, 1-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-(2-phenylethyl)-3-piperidinyl]methanol is a chemical compound that has been the subject of scientific research due to its potential use in the treatment of various diseases. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research on MPMP is needed to fully understand its potential as a therapeutic agent.

Synthesis Methods

The synthesis of MPMP has been achieved using several methods. One of the most common methods is the reaction of 1-methyl-1H-pyrazol-4-ylmethyl chloride with 3-(2-phenylethyl)-3-piperidinol in the presence of a base. This reaction leads to the formation of MPMP as a white crystalline powder. Other methods involve the use of different reagents and solvents, but the overall process remains similar.

Scientific Research Applications

MPMP has been the subject of scientific research due to its potential use in the treatment of various diseases. One of the most promising applications of MPMP is in the treatment of cancer. Studies have shown that MPMP inhibits the growth of cancer cells by targeting specific proteins involved in cell growth and division. MPMP has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

IUPAC Name

[1-[(1-methylpyrazol-4-yl)methyl]-3-(2-phenylethyl)piperidin-3-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O/c1-21-13-18(12-20-21)14-22-11-5-9-19(15-22,16-23)10-8-17-6-3-2-4-7-17/h2-4,6-7,12-13,23H,5,8-11,14-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMMRICXFIVMVBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CN2CCCC(C2)(CCC3=CC=CC=C3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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